4-{6-methyl-2-[(4-methylphenyl)amino]-4-pyrimidinyl}-N-(3-methylphenyl)-1-piperazinecarboxamide -

4-{6-methyl-2-[(4-methylphenyl)amino]-4-pyrimidinyl}-N-(3-methylphenyl)-1-piperazinecarboxamide

Catalog Number: EVT-4610562
CAS Number:
Molecular Formula: C24H28N6O
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N~1[4-[[3-(Dialkylamino)methyl-and 3,5-Bis[(dialkylamino)methyl]-4-hydroxyphenyl]amino]-6-methyl-2-pyrimidinyl]-N~3-(4-chlorophenyl)guanidines []

Compound Description: This series of compounds features a guanidine core linked to a substituted pyrimidine ring at the N1 position. The pyrimidine ring is further substituted with a 4-hydroxyphenyl group bearing dialkylaminoalkyl substituents. These compounds were synthesized and investigated for their potential antimalarial activity against Litemosoides carihii. Notably, eight out of the ten synthesized compounds displayed promising microfilaricidal or macrofilaricidal effects. []

2. 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528) []

Compound Description: SR144528 is a potent cannabinoid CB2 antagonist exhibiting subnanomolar affinity for the receptor. Research highlighted the critical role of the amide functional group and aromatic stacking interactions in SR144528's binding affinity and efficacy. Specifically, modifications increasing the positive electrostatic potential between the fenchyl and aromatic rings led to enhanced compound efficacy. []

3. 5,6-Dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole []

Compound Description: This benzimidazole derivative exhibits potent antimalarial activity. The compound demonstrated significant "curative" activity against Plasmodium berghei in a single subcutaneous dose and superior oral suppressive activity compared to standard antimalarial drugs like quinine hydrochloride. This efficacy profile led to its selection for preclinical toxicological studies and potential clinical trials. []

4. N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides []

Compound Description: This series of 1,4-dihydropyridine derivatives displayed notable anti-inflammatory and anti-exudative properties. Researchers assessed their efficacy in a rat model of acute formalin-induced paw edema. Compounds with specific substitutions on the aryl group demonstrated superior activity compared to reference anti-inflammatory drugs, suggesting a potential for further development. []

5. 2-Amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde []

Compound Description: This pyrimidine derivative exhibits a distinct polarized electronic structure. The molecule forms a three-dimensional framework structure through a network of N-H⋯O, C-H⋯O, and C-H⋯π(arene) hydrogen bonds, showcasing its potential for supramolecular assembly. []

6. 4-[[5-[(Cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide []

Compound Description: This compound acts as a p38 kinase inhibitor and has potential applications in treating p38 kinase-associated diseases such as rheumatoid arthritis. The invention focuses on the selective preparation of novel stable crystalline salt forms of this compound, specifically the N-1 methanesulfonic acid salt and N-1 and N-4 hydrochloride salts. []

7. N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib) [, , , , ]

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor with demonstrated efficacy in treating chronic myelogenous leukemia. The compound displays nanomolar to subnanomolar potency against Src family kinases in biochemical and cellular assays. Studies show its oral efficacy in inhibiting proinflammatory cytokine IL-2 production and reducing TNF levels in murine models of inflammation. [, , , , ]

8. 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) []

Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X Chromosome (BMX), a TEC family nonreceptor tyrosine kinase. Its impressive selectivity profile (S score(1) = 0.01) against 468 kinases/mutants and high potency (IC50 of 11 nM) make it a valuable tool for elucidating BMX-mediated signaling pathways. []

9. 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea []

Compound Description: This compound exists as a thioamide tautomer in its solid state and exhibits an intramolecular N–H⋯N hydrogen bond. It assembles into a supramolecular layer through thioamide-N1–H⋯S1(thione) hydrogen bonds, forming centrosymmetric eight-membered {⋯HNCS}2 synthons. []

10. 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides []

Compound Description: This series of sulfonamides incorporates benzodioxane and acetamide moieties and exhibits significant inhibitory activity against α-glucosidase and weaker activity against acetylcholinesterase. The in silico molecular docking studies corroborate the observed in vitro enzyme inhibition data. []

11. 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) []

Compound Description: AM-0687 and AM-1430 are potent, selective, and orally bioavailable PI3Kδ inhibitors. Their in vivo pharmacodynamic and efficacy studies in animal models of inflammation confirmed their potency observed in biochemical and cellular assays. Their ability to reduce IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats highlights their therapeutic potential. []

12. N~1-[4-[3-(Dialkylamino)methy1-and 3,5-bis[(dialkylamino)methyl]-4-hydroxyanilino]-6-trifluoromethyl-2-pyrimidinyl]-N~3-(4-halogenophenyl)guanidines []

Compound Description: These guanidine derivatives, structurally similar to the previously mentioned antimalarial compounds, feature a trifluoromethyl group at the 6-position of the pyrimidine ring instead of a methyl group. These compounds were also screened for antimalarial activity against Litemosoides carihii and demonstrated microfilaricidal and/or macrofilaricidal effects. []

13. 2-amino-4-(piperidin-1-yl)-11H-pyrimido[4,5-b][1,5]benzodiazepin-6-ium chloride monohydrate and 2-amino-4-[methyl(2-methylphenyl)amino]-11H-pyrimido[4,5-b][1,5]benzodiazepin-6-ium chloride-benzene-1,2-diamine (1/1) []

Compound Description: These pyrimido[4,5-b][1,5]benzodiazepine derivatives feature a unique heterocyclic system. While they differ significantly from 4-{6-methyl-2-[(4-methylphenyl)amino]-4-pyrimidinyl}-N-(3-methylphenyl)-1-piperazinecarboxamide in overall structure, they highlight the diverse chemical space occupied by compounds containing pyrimidine rings and provide context for exploring broader structural motifs. []

Properties

Product Name

4-{6-methyl-2-[(4-methylphenyl)amino]-4-pyrimidinyl}-N-(3-methylphenyl)-1-piperazinecarboxamide

IUPAC Name

4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H28N6O/c1-17-7-9-20(10-8-17)26-23-25-19(3)16-22(28-23)29-11-13-30(14-12-29)24(31)27-21-6-4-5-18(2)15-21/h4-10,15-16H,11-14H2,1-3H3,(H,27,31)(H,25,26,28)

InChI Key

BLSWXYQEYYNRSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.